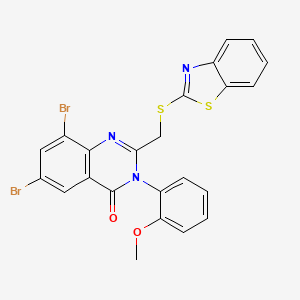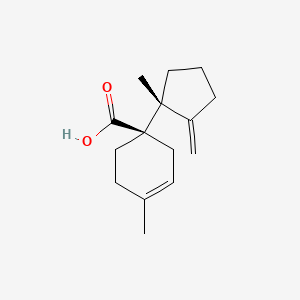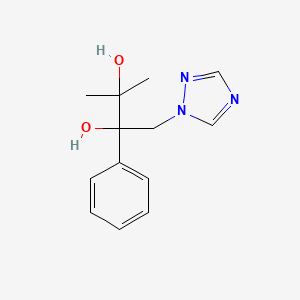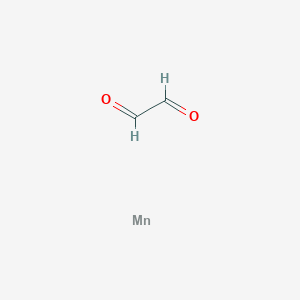
Manganese;oxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of manganese;oxaldehyde typically involves the reaction of manganese salts with oxaldehyde under controlled conditions. One common method is the hydrolysis-driven redox method, where manganese salts are reacted with oxaldehyde in the presence of a reducing agent. This method ensures a homogeneous distribution of manganese oxides, which are crucial for the compound’s catalytic properties .
Industrial Production Methods: Industrial production of this compound often employs redox deposition-precipitation methods. In this process, manganese permanganate is reduced using ethanol in the presence of alumina-coated monoliths. This method produces a homogeneous coating of manganese compounds, which are highly active for the oxidation of volatile organic compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Manganese;oxaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese reacts with halogens to form manganese(II) halides, and with oxygen to form manganese oxides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide under alkaline conditions to form manganese dioxide.
Reduction: It can be reduced using reducing agents like ethanol in the presence of alumina.
Substitution: Manganese reacts with halogens such as chlorine to form manganese(II) chloride.
Major Products:
Oxidation: Manganese dioxide (MnO₂)
Reduction: Manganese(II) ions (Mn²⁺)
Substitution: Manganese(II) chloride (MnCl₂)
Wissenschaftliche Forschungsanwendungen
Manganese;oxaldehyde has a wide range of applications in scientific research:
Wirkmechanismus
Manganese;oxaldehyde can be compared with other manganese-based compounds such as manganese dioxide and manganese sulfate. While manganese dioxide is primarily used in batteries and as an oxidizing agent, manganese sulfate is commonly used in fertilizers and dietary supplements . The unique combination of manganese and oxaldehyde in this compound provides distinct catalytic properties that are not observed in other manganese compounds.
Vergleich Mit ähnlichen Verbindungen
- Manganese dioxide (MnO₂)
- Manganese sulfate (MnSO₄)
- Manganese chloride (MnCl₂)
Eigenschaften
CAS-Nummer |
112374-37-5 |
|---|---|
Molekularformel |
C2H2MnO2 |
Molekulargewicht |
112.97 g/mol |
IUPAC-Name |
manganese;oxaldehyde |
InChI |
InChI=1S/C2H2O2.Mn/c3-1-2-4;/h1-2H; |
InChI-Schlüssel |
WYRMRLTVRRROHE-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C=O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


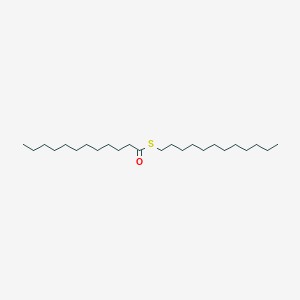
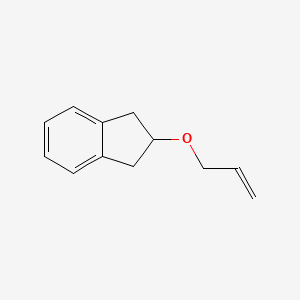
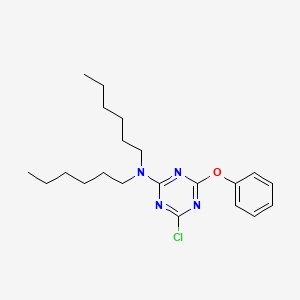
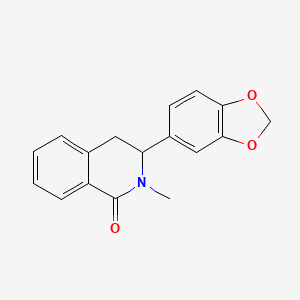
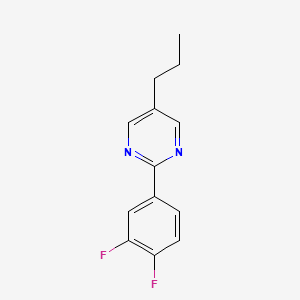
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
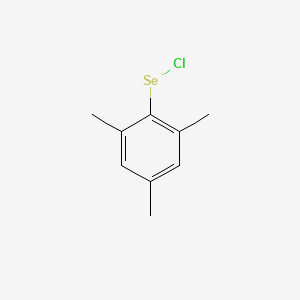
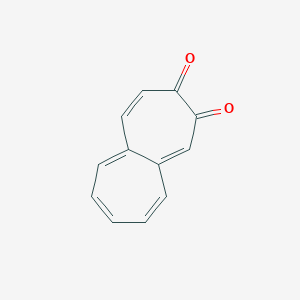
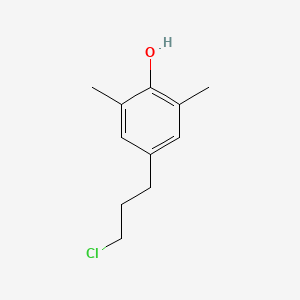
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
